molecular formula C17H18F3N3O2 B2372976 (2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2034458-63-2

(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No. B2372976
CAS RN: 2034458-63-2
M. Wt: 353.345
InChI Key: BTCUIUKOPSZYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a phenyl ring . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The piperidine ring is a cyclic secondary amine . The phenyl ring is a common aromatic ring in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The crystal structure of a similar compound has been reported . The compound is monoclinic, with a = 9.9491 (11) Å, b = 18.1523 (17) Å, c = 11.7703 (15) Å, β = 113.473 (14)°, V = 1949.8 (4) ų, Z = 4 .

Scientific Research Applications

Synthesis and Structure

The title compound is synthesized through a two-step process. First, an aryl-substituted pyrazole reacts with potassium tetrachloroplatinate, followed by the reaction of the intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand. The structure of the resulting complex is confirmed using techniques like ^1H and ^13C NMR spectroscopy and mass spectrometry. UV-Vis spectrometry reveals green fluorescence with a maximum at 514 nm .

Photophysical Properties

Platinum (II) complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, Pt (II) complexes offer intriguing properties. Cyclometalated Pt (II) complexes, especially those with bidentate ligands, exhibit efficient organic light-emitting properties. The choice of coordinating ligands significantly influences photophysical behavior. Pt (II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl ligands, are of particular interest. These complexes can be fine-tuned to achieve desired electronic and photophysical parameters .

a. Organic Light-Emitting Diodes (OLEDs): The synthesized Pt (II) complex may find use in OLEDs due to its green fluorescence properties. By incorporating this complex into OLED structures, it could enhance light emission efficiency and color purity .

b. Phosphorescent Materials: Platinum-group metal complexes, including Pt (II) complexes, serve as phosphor materials. Their luminescent properties make them valuable for applications in displays, sensors, and optoelectronic devices .

c. Photovoltaic Devices: While iridium complexes dominate this field, Pt (II) complexes can contribute to improving photovoltaic efficiency. Researchers explore their potential as sensitizers in dye-sensitized solar cells (DSSCs) and other photovoltaic technologies .

d. Antileishmanial and Antimalarial Agents: Although not directly related to the title compound, pyrazole derivatives have been investigated for their antileishmanial and antimalarial activities. Researchers may explore similar derivatives for potential therapeutic applications .

e. Imidazole-Containing Compounds: Imidazole derivatives, which share structural similarities with pyrazoles, have diverse biological activities. Researchers have synthesized imidazole-containing compounds for potential drug development .

f. Solvent-Free Synthesis: The compound 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, synthesized via a solvent-free condensation/reduction reaction sequence, demonstrates the versatility of pyrazole-based chemistry .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. This could involve more detailed studies on its physical and chemical properties, as well as its biological activities .

properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-22-11-13(10-21-22)15-7-2-3-8-23(15)16(24)12-5-4-6-14(9-12)25-17(18,19)20/h4-6,9-11,15H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCUIUKOPSZYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC(=CC=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.